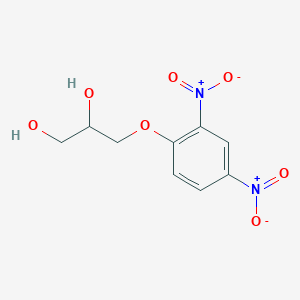![molecular formula C9H14O2 B11942704 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one](/img/structure/B11942704.png)
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-methylbicyclo[222]octan-2-one is an organic compound with the molecular formula C9H14O2 It is a bicyclic ketone with a hydroxyl group and a methyl group attached to the bicyclo[222]octane framework
Preparation Methods
The synthesis of 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-acetyl-4-methylcyclohexanone with appropriate reagents to form the desired bicyclic structure. The reaction conditions typically include the use of acids or bases as catalysts and may require specific temperatures and solvents to optimize the yield and purity of the product .
Chemical Reactions Analysis
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one exerts its effects depends on its specific application. In biochemical processes, it may interact with enzymes or other molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. The pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one can be compared with other similar compounds, such as:
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one: Similar structure but with different positioning of the hydroxyl and methyl groups.
1-Methoxy-4-methylbicyclo[2.2.2]octane: Contains a methoxy group instead of a hydroxyl group.
Bicyclo[2.2.2]octan-1-ol, 4-methyl-: Similar structure but with an alcohol group instead of a ketone.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the bicyclic framework.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-hydroxy-4-methylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)7(10)6-8/h11H,2-6H2,1H3 |
InChI Key |
UKDCUJVACGUDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1)(C(=O)C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



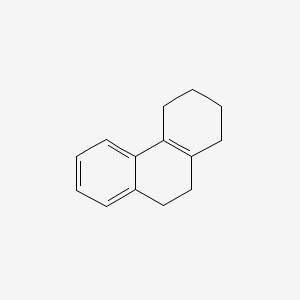


![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)
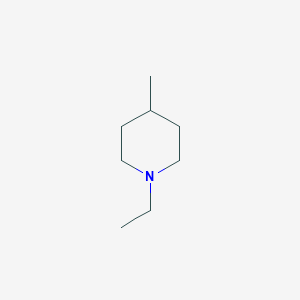
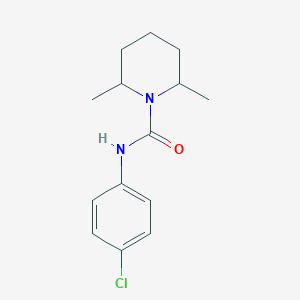
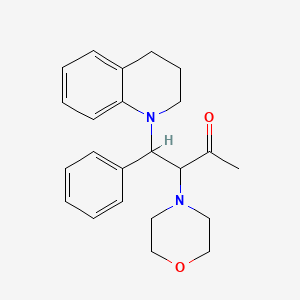
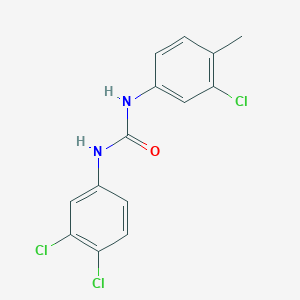
![2-((E)-{[4-(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)phenol](/img/structure/B11942678.png)
![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

